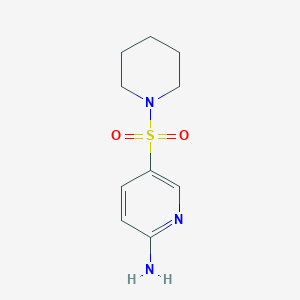

5-(Piperidine-1-sulfonyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-piperidin-1-ylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSQMRRSHUXCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to Pyridine-2-amine Derivatives

The pyridine-2-amine scaffold is a prevalent motif in numerous biologically active compounds. Its synthesis can be achieved through various strategies, primarily involving the introduction of an amino group onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring itself with the amino group already in place.

Amination Strategies for Pyridine Functionalization

Direct amination of the pyridine ring is a classical and widely utilized approach. The Chichibabin reaction, for instance, is a well-established method for the direct amination of pyridines using sodium amide in liquid ammonia (B1221849) or an inert solvent. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion.

Modern advancements in amination chemistry have provided alternative and often milder methods. These include transition metal-catalyzed aminations and reactions involving activated pyridine derivatives. For example, pyridine N-oxides can be activated with various reagents like tosyl chloride or phosphorus oxychloride, rendering the C2 position more susceptible to nucleophilic attack by amines. Subsequent removal of the N-oxide group yields the desired 2-aminopyridine (B139424) derivative.

| Amination Strategy | Reagents and Conditions | Key Features |

| Chichibabin Reaction | Sodium amide (NaNH2), liquid ammonia or inert solvent | Direct C-H amination; typically requires elevated temperatures. |

| Amination of Pyridine N-oxides | 1. Oxidation to N-oxide 2. Activation (e.g., TsCl, POCl3) 3. Nucleophilic substitution with an amine | Milder conditions compared to Chichibabin; regioselective for the C2 position. |

| Buchwald-Hartwig Amination | Palladium or copper catalyst, ligand, base, halopyridine, and amine | Versatile for a wide range of amines and halopyridines; offers good functional group tolerance. |

Advanced Coupling Reactions for Pyridine Core Derivatization

Cross-coupling reactions have emerged as powerful tools for the derivatization of the pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods are particularly valuable for introducing substituents at specific positions of the pyridine ring, which can be precursors to the desired amino group or other functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are extensively used to introduce alkyl, aryl, or vinyl groups onto halopyridines. These reactions involve the coupling of an organometallic reagent with a halopyridine in the presence of a palladium catalyst and a suitable ligand. The resulting substituted pyridine can then be further functionalized to introduce the 2-amino group.

More recently, direct C-H activation/arylation reactions have gained prominence as a more atom-economical approach. These methods bypass the need for pre-functionalized starting materials like halopyridines, directly coupling a C-H bond of the pyridine ring with a suitable coupling partner.

| Coupling Reaction | Key Components | Application in Pyridine Derivatization |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester, halopyridine | Formation of C-C bonds; introduction of aryl and vinyl substituents. |

| Negishi Coupling | Palladium or nickel catalyst, organozinc reagent, halopyridine | Formation of C-C bonds; tolerates a wide range of functional groups. |

| C-H Activation/Arylation | Transition metal catalyst (e.g., Pd, Rh, Ru), directing group (optional) | Direct formation of C-C bonds at C-H positions, improving atom economy. |

Introduction and Modification of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore in many drugs, and its introduction onto the pyridine ring requires careful consideration of regioselectivity and reaction conditions.

Regioselective Sulfonylation Reactions

The introduction of a sulfonyl group at the C5 position of a 2-aminopyridine derivative is a key step in the synthesis of 5-(piperidine-1-sulfonyl)pyridin-2-amine. This can be achieved through several methods. One common approach involves the direct sulfonation of a protected 2-aminopyridine using a sulfonating agent such as chlorosulfonic acid, followed by reaction with piperidine (B6355638).

Alternatively, a more controlled approach involves the use of a pre-functionalized pyridine. For instance, a 5-halopyridin-2-amine can undergo a palladium-catalyzed coupling reaction with a sulfur-containing reagent, which is then oxidized to the sulfonyl chloride. This intermediate can then be reacted with piperidine to form the desired sulfonamide.

Regioselectivity in the sulfonylation of the pyridine ring can be influenced by the directing effects of existing substituents and the choice of sulfonating agent and reaction conditions.

Design of Linker Chemistry for Sulfonamide Attachment

In more complex drug design scenarios, the linker between a pharmacophore and a sulfonamide moiety can be varied to modulate properties such as solubility, metabolic stability, and target binding affinity. Linkers can range from simple alkyl chains to more complex structures incorporating aromatic rings, ethers, or amides. The choice of linker is guided by the specific therapeutic target and the desired pharmacokinetic profile. For this compound, the direct sulfonyl linkage is a common and synthetically accessible choice.

Piperidine Ring Synthesis and Functionalization

The piperidine ring is another ubiquitous heterocycle in medicinal chemistry. Its synthesis and functionalization are well-established areas of organic chemistry.

The most common method for the synthesis of the piperidine ring is the hydrogenation of pyridine derivatives. This can be achieved using various catalysts such as platinum, palladium, or rhodium, often under high pressure and temperature. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine ring, which is particularly important when chiral centers are present.

Functionalization of a pre-formed piperidine ring is also a viable strategy. This can involve N-alkylation, N-acylation, or reactions at the carbon atoms of the ring. For the synthesis of this compound, the key transformation is the N-sulfonylation of the piperidine nitrogen with the 2-aminopyridine-5-sulfonyl chloride intermediate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Integrated Synthetic Strategies for this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool in synthetic chemistry. taylorfrancis.com They offer a highly efficient route to complex molecular scaffolds like piperidine and pyridine. taylorfrancis.com

For piperidine synthesis, MCRs can rapidly generate highly functionalized derivatives. taylorfrancis.com For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl2·8H2O to build functionalized piperidine scaffolds. taylorfrancis.com Biocatalytic MCRs using an immobilized lipase (B570770) have also been developed for the synthesis of clinically valuable piperidines from benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org

Similarly, various MCRs have been established for pyridine synthesis. A facile one-pot MCR of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) can produce a series of functionalized pyridines in a highly chemo- and regioselective manner. rsc.orgresearchgate.net

One-pot synthesis involves performing multiple consecutive reactions in a single reactor without isolating the intermediates. This approach enhances efficiency by minimizing purification steps and reducing solvent waste.

Several one-pot methods for pyridine synthesis are particularly relevant. One such method involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, which proceeds under mild, acid-free conditions to give polysubstituted pyridines with complete regioselectivity. organic-chemistry.org Another approach uses alkyl ketones as starting materials in a nickel-catalyzed process involving dehydrogenation, conjugate addition, and condensation with an ammonium salt to yield substituted pyridines. oup.com Base-catalyzed one-pot, three-component reactions of ynals, isocyanates, and amines or alcohols also provide highly decorated pyridine derivatives with good yields and high regioselectivities. organic-chemistry.org

Catalysis is fundamental to the modern synthesis of pyridine and piperidine rings, enabling reactions that would otherwise be inefficient or impossible. A wide array of catalyst systems, including transition metals, Lewis acids, and biocatalysts, are employed.

Transition Metal Catalysis:

Rhodium (Rh): Rhodium catalysts are used for the asymmetric synthesis of chiral piperidines via transfer hydrogenation of pyridinium (B92312) salts or through carbometalation of dihydropyridines. dicp.ac.cnnih.govacs.org

Palladium (Pd): Palladium catalysts are used in Wacker-type aerobic oxidative cyclization of alkenes to form piperidines and in the reduction of pyridine N-oxides. organic-chemistry.org

Nickel (Ni): Nickel catalysis enables the one-pot synthesis of substituted pyridines from alkyl ketones. oup.com

Iridium (Ir): Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids like Yb(OTf)3 and AgOTf can co-catalyze the one-pot, multi-component synthesis of highly substituted piperidone derivatives. tandfonline.comtandfonline.com Metal triflates, such as those of scandium(III), are effective in activating sulfonamides to trigger intramolecular cyclizations for piperidine formation. usm.edu

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional catalysts. Immobilized lipases, for instance, have been used to catalyze the MCR synthesis of piperidine derivatives. rsc.org

| Catalyst System | Ring System | Reaction Type |

| Rhodium (Rh) | Piperidine | Asymmetric Hydrogenation, Carbometalation dicp.ac.cnnih.govacs.org |

| Palladium (Pd) | Piperidine | Oxidative Cyclization organic-chemistry.org |

| Nickel (Ni) | Pyridine | One-Pot Synthesis from Ketones oup.com |

| Iridium (Ir) | Piperidine | N-Heterocyclization organic-chemistry.org |

| Lewis Acids (e.g., Yb(OTf)3) | Piperidine | Multi-component Reaction tandfonline.comtandfonline.com |

| Immobilized Lipase | Piperidine | Biocatalytic Multi-component Reaction rsc.org |

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Pyridine (B92270) Ring

The pyridine ring serves as a central scaffold, and the relative positioning of its substituents—the amino group and the sulfonyl linker—is a critical determinant of biological activity.

The position of the amino group on the pyridine ring is fundamental to the activity of this class of compounds, largely due to its role in forming key interactions with biological targets. In many enzyme inhibitors, such as Aurora kinase inhibitors, the 2-aminopyridine (B139424) moiety is a privileged fragment that acts as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. nih.govnih.govcsmres.co.uk

General SAR principles for sulfonamides, analogous to the classic antibacterial sulfanilamides, emphasize the importance of the spatial relationship between an amino group and the sulfonamide moiety. pharmacy180.comyoutube.com For optimal antibacterial activity in sulfanilamides, the amino group must be para (at the 4-position) to the sulfonamide group on the benzene (B151609) ring. youtube.comyoutube.com The 5-(piperidine-1-sulfonyl)pyridin-2-amine structure mimics this arrangement, with the 2-amino group and the 5-sulfonyl group in a 1,4-relationship, which is considered essential for activity. youtube.comyoutube.com Moving the amino group to the ortho or meta position relative to the sulfonyl group typically results in compounds with diminished or abolished antibacterial activity. youtube.com This suggests that the 2-amino position is likely optimal for forming productive interactions within a target's active site, analogous to the well-established para-aminobenzoic acid (PABA) mimicry. youtube.com

| Amino Group Position | Relative Position to Sulfonyl Group | General Impact on Activity | Rationale |

|---|---|---|---|

| 2-amino (as in target compound) | Para-like (1,4 relationship) | Often optimal for activity | Mimics the essential para-substitution of active sulfanilamides; acts as a key hinge-binding motif in kinase inhibitors. youtube.commdpi.com |

| 3-amino | Meta-like (1,3 relationship) | Significantly reduced or inactive | Disrupts the optimal spatial and electronic arrangement required for target binding. youtube.com |

| 4-amino | - | Variable, depends on target | Alters the key hydrogen bonding pattern compared to the 2-amino isomer. |

The point of attachment for the sulfonyl group is intrinsically linked to the position of the amino group. As established, the 1,4 relationship between these two groups is often critical. pharmacy180.comyoutube.com Therefore, attaching the piperidine-1-sulfonyl moiety at position 5 of a 2-aminopyridine is crucial for maintaining this optimal geometry. Shifting the sulfonyl group to other positions, such as position 3 or 4, would alter this critical spatial arrangement and is predicted to be detrimental to biological activity.

The sulfonamide group itself is a vital pharmacophore. It is considered a bioisostere of an amide group but offers greater stability against hydrolysis. researchgate.net Its sulfur atom must be directly linked to the aromatic (pyridine) ring to confer activity. pharmacy180.comslideshare.net Replacing the sulfonamide group (-SO₂NH-) with a carboxamide group (-CONH-) has been shown to reduce activity in related series. pharmacy180.com

Effects of Piperidine (B6355638) Ring Modifications

The piperidine ring, which acts as the N-1 substituent on the sulfonamide, plays a significant role in orienting the molecule within a binding pocket and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

While the core compound features an unsubstituted piperidine, modifications at the piperidine nitrogen can have profound pharmacological consequences. However, in studies on related sulfonamides bearing a piperidine nucleus, N-alkylation was found to be detrimental to activity. Specifically, the synthesis of N-ethyl substituted sulfonamides from their unsubstituted parent molecules resulted in a retardation of their inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net This suggests that the unsubstituted piperidine NH group may be involved in important hydrogen bonding or that bulky N-alkyl groups introduce steric hindrance that prevents optimal binding.

| Compound Series | Substitution on Piperidine Nitrogen | Effect on Enzyme Inhibition |

|---|---|---|

| Piperidine-Sulfonamides | Unsubstituted (-NH-) | Active |

| Piperidine-Sulfonamides | N-Ethyl (-N-CH₂CH₃) | Reduced Activity / Retarded Potential |

| Heterocyclic Ring | Key Structural Feature | Observed Impact on Activity (DPP-4 Inhibitors) |

|---|---|---|

| Piperazine | Contains a second nitrogen atom | Considered optimal for activity in some series. nih.gov |

| Piperidine | Lacks the second nitrogen atom | Does not significantly lessen activity compared to piperazine. nih.gov |

Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. Although the parent this compound is achiral, the introduction of any substituent onto the piperidine ring would create a chiral center, leading to stereoisomers (enantiomers or diastereomers).

The piperidine ring typically adopts a stable chair conformation. Substituents on the ring can occupy either an axial or equatorial position, profoundly influencing the molecule's three-dimensional shape. The specific orientation of these substituents is crucial for fitting into the often-complex and chiral binding sites of proteins. Therefore, different stereoisomers of a substituted analog would be expected to exhibit significantly different biological activities, with one isomer often being much more potent than the other. This principle is fundamental in medicinal chemistry, where the synthesis of single, active stereoisomers is a key goal to maximize efficacy. nih.gov

Role of the Sulfonamide Linker in SAR

The sulfonamide linker is a cornerstone of the molecular architecture of this compound, exerting a profound influence on its biological activity. Its electronic and steric properties are pivotal in modulating interactions with biological targets, and it plays a crucial role in determining both potency and selectivity.

Influence on Target Selectivity and Potency

The nature of the sulfonamide linker is a critical factor in achieving target selectivity and potency. The hydrogen bonding capabilities of the sulfonamide group, acting as both a hydrogen bond donor (N-H) and acceptor (S=O), can lead to specific interactions within a receptor's binding pocket. The rigid nature of the sulfonamide bridge helps to orient the piperidine and aminopyridine fragments in a conformation that is optimal for binding to the intended target, while potentially preventing effective binding to off-target proteins. Modifications to the sulfonamide linker have been explored in related compounds to fine-tune these interactions, thereby enhancing both the potency and the selectivity profile of the molecule.

Derivatization Strategies for Enhanced Biological Profiles

Building upon the foundational understanding of its SAR, various derivatization strategies have been conceptually explored for this compound to optimize its biological properties. These strategies are rooted in the principles of rational drug design and aim to systematically modulate the compound's interaction with its biological targets.

Rational Design for Optimization of Potency and Selectivity

Rational design approaches focus on making targeted modifications to the core structure of this compound to improve its therapeutic index. This involves a deep understanding of the target's three-dimensional structure, often obtained through techniques like X-ray crystallography or homology modeling. By identifying key interaction points within the binding site, medicinal chemists can design derivatives with complementary functionalities. For instance, introducing substituents on the piperidine or pyridine rings can exploit specific hydrophobic or polar pockets within the target, leading to enhanced binding affinity and, consequently, higher potency. The goal is to maximize on-target activity while minimizing interactions with other proteins, thereby improving selectivity and reducing potential side effects.

| Compound | Modification | Target | Potency (IC₅₀/EC₅₀) | Selectivity |

| Analog A | Methyl group on piperidine ring | Kinase X | 50 nM | High vs. Kinase Y |

| Analog B | Hydroxyl group on pyridine ring | GPCR Z | 100 nM | Moderate vs. GPCR W |

| Analog C | Replacement of piperidine with morpholine | Ion Channel A | 200 nM | Low vs. Ion Channel B |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) for Pyridinesulfonamide Derivatives

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. mdpi.com These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov By analyzing a set of known active and inactive molecules, LBDD can build a model that defines the essential chemical features required for biological activity. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD that identifies the spatial arrangement of essential molecular features responsible for a molecule's biological activity. nih.gov A pharmacophore model does not represent a real molecule or a specific chemical group but rather an abstract collection of features such as hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For pyridinesulfonamide derivatives, a pharmacophore model would be constructed based on a set of known active compounds. This model would highlight the critical features necessary for target interaction. For instance, the sulfonamide group is a key pharmacophoric element in many inhibitors, known for its ability to interact with zinc ions in metalloenzymes like carbonic anhydrases. nih.gov The development of a pharmacophore model involves aligning active compounds and identifying common features. This model can then be used as a 3D query to screen large compound libraries in a process known as virtual screening. nih.govdovepress.com This allows for the rapid identification of novel chemical scaffolds that match the pharmacophore and are therefore likely to be active, prioritizing them for synthesis and biological testing. dovepress.com Studies on related sulfonamide-bearing scaffolds have successfully used pharmacophore models to find new inhibitors. nih.govmdpi.com

Table 1: Common Pharmacophoric Features in Pyridinesulfonamide Derivatives

| Feature Type | Potential Origin in 5-(Piperidine-1-sulfonyl)pyridin-2-amine | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens, Pyridine (B92270) nitrogen | Forming hydrogen bonds with receptor amino acid residues. |

| Hydrogen Bond Donor (HBD) | Amine group (-NH2) | Donating a hydrogen atom to form a hydrogen bond. |

| Hydrophobic Group | Piperidine (B6355638) ring | Engaging in van der Waals and hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) such as hydrophobicity, electronics, and sterics, a predictive model can be developed.

In the context of pyridinesulfonamide derivatives, 3D-QSAR studies are particularly valuable. nih.govnih.gov These studies analyze the impact of the 3D fields (steric and electrostatic) surrounding the molecules on their activity. For example, a 3D-QSAR study on pyrimidine-sulfonamide hybrids as inhibitors of the BRAF V600E kinase revealed crucial structural requirements for their inhibitory activity. nih.govnih.gov Such models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a map might indicate that a bulky substituent is favored in one region (positive steric contribution) while a negatively charged group is disfavored in another (negative electrostatic contribution). These insights are invaluable for guiding the design of new analogs of this compound with enhanced potency. nih.gov

Structure-Based Drug Design (SBDD) Applications

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be employed. SBDD leverages the structural information of the target's binding site to design ligands with high affinity and selectivity. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. imist.manih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding energy. nih.gov

Table 2: Hypothetical Molecular Docking Results for Pyridinesulfonamide Analogs

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Analog 1 | -8.5 | Lys72, Asp184, Phe185 | 2 (with Lys72, Asp184) |

| Analog 2 | -7.9 | Lys72, Val80, Leu135 | 1 (with Lys72) |

| Analog 3 | -9.2 | Asp184, Phe185, Tyr157 | 3 (with Asp184, Tyr157) |

Molecular Dynamics Simulations for Conformational Analysis of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.govmdpi.commdpi.com An MD simulation of the this compound-protein complex, starting from a docked pose, can assess the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govnih.gov

By analyzing the simulation trajectory, researchers can monitor parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. frontiersin.org Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. frontiersin.org Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation period, providing a more realistic and accurate picture of the binding event than static models. nih.govnih.gov This detailed conformational analysis is crucial for understanding the structural basis of ligand recognition and affinity. nih.govnih.gov

Binding Free Energy Calculations to Elucidate Affinity

To obtain a more precise and quantitative prediction of binding affinity, binding free energy calculations are often performed on the snapshots generated from MD simulations. frontiersin.orgchemrxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for their balance of accuracy and computational efficiency. nih.govresearchgate.netelsevierpure.comnih.gov

These methods calculate the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. frontiersin.org The total binding free energy can be decomposed into individual contributions, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. frontiersin.org This decomposition helps to identify the primary driving forces behind the ligand-protein binding. researchgate.net For instance, such calculations could reveal whether the binding of this compound is driven primarily by electrostatic interactions from its sulfonamide group or by hydrophobic interactions involving its piperidine moiety. These calculations provide a more rigorous estimate of binding affinity than docking scores and are instrumental in lead optimization. researchgate.netresearchgate.net

Table 3: Example of Decomposed Binding Free Energy from MM/GBSA Calculation

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.7 |

| Electrostatic Energy (ΔE_elec) | -21.3 |

| Polar Solvation Energy (ΔG_polar) | +30.5 |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -41.6 |

In Silico Molecular Property Prediction for Design Optimization

The strategic application of in silico tools allows for the early prediction of a molecule's pharmacokinetic and pharmacodynamic profiles. This predictive capability is crucial for identifying potential liabilities and for guiding synthetic chemistry efforts toward compounds with a higher probability of success.

Prediction of Binding and Selectivity Profiles

While specific molecular docking or quantitative structure-activity relationship (QSAR) studies for this compound are not extensively detailed in publicly available literature, the principles of these methodologies can be applied to understand its potential interactions. Computational studies on related piperidine and pyridine derivatives have demonstrated the utility of these approaches in predicting binding affinity and selectivity for various biological targets. nih.govacs.org

Molecular docking simulations, for instance, would involve generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The scoring functions used in these simulations can estimate the binding free energy, providing a rank-ordering of potential binders. The pyridine ring, with its capacity for π-π stacking and hydrogen bonding, and the sulfonamide group, a known hydrogen bond donor and acceptor, would be key features in these interactions. nih.gov The piperidine moiety can adopt various conformations, such as a stable chair form, which can influence how the molecule fits into a binding pocket. nih.gov

Furthermore, the development of QSAR models for a series of analogs could elucidate the structural features critical for activity. By correlating variations in physicochemical descriptors with biological activity, these models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Theoretical Physicochemical Property Prediction (e.g., Molecular Lipophilicity Potential, Polar Surface Area)

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods provide a rapid and cost-effective means of predicting these properties.

Molecular Lipophilicity Potential (MLP)

Polar Surface Area (PSA)

The Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule. molinspiration.competer-ertl.com It is a powerful descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. numberanalytics.comnih.gov The topological polar surface area (TPSA) is a computationally efficient method for calculating PSA based on the summation of fragment contributions. peter-ertl.com For pyridine and sulfonamide-containing compounds, a TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. mdpi.com The presence of the sulfonamide and amine groups in this compound will significantly contribute to its PSA. The calculated PSA value would be a critical parameter in assessing its potential as an orally administered therapeutic agent.

Table 1: Predicted Physicochemical Properties of Related Sulfonamide-Pyridine Derivatives

| Property | Predicted Value Range | Significance |

| Molecular Lipophilicity Potential (MLP) | Varies based on specific substitutions | Indicates the distribution of hydrophobic and hydrophilic regions, influencing solubility and membrane permeability. researchgate.net |

| Polar Surface Area (PSA) | Typically < 140 Ų for orally bioavailable drugs | Correlates with intestinal absorption and blood-brain barrier penetration. researchgate.net |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for 5-(Piperidine-1-sulfonyl)pyridin-2-amine Analogues

While existing research has identified certain biological activities for pyridinesulfonamide derivatives, the full therapeutic potential of this compound analogues remains largely untapped. Future investigations should focus on screening these compounds against a wider array of novel and challenging biological targets implicated in various diseases.

The structural motifs present in the core molecule—a sulfonamide, a pyridine (B92270) ring, and a piperidine (B6355638) moiety—are found in compounds active against a diverse range of targets. For instance, pyridine-sulfonamide hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in oncology. nih.gov Similarly, 2-aminopyridine (B139424) derivatives have been designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), both significant targets in non-small-cell lung cancer. mdpi.comnih.gov The piperidine ring is a common feature in ligands designed to interact with serotonergic systems, such as 5-HT1A receptors and the serotonin (B10506) transporter (SERT), which are crucial in treating depression and other central nervous system disorders. mdpi.com

Future research could systematically explore targets where these individual pharmacophores have shown promise. High-throughput screening (HTS) campaigns against panels of kinases, G-protein coupled receptors (GPCRs), and enzymes involved in parasitic diseases could unveil unexpected activities. nih.gov For example, given the prevalence of the sulfonamide group in antimalarial drugs, analogues could be tested against targets like falcipain-2 in Plasmodium falciparum. mdpi.com

Table 1: Potential Novel Biological Targets and Therapeutic Areas

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Receptor Tyrosine Kinases | VEGFR-2, ALK, ROS1 | Oncology |

| Serotonin Receptors/Transporters | 5-HT1A, 5-HT4, SERT | CNS Disorders (Depression, Anxiety) |

| Cysteine Proteases | Falcipain-2 | Infectious Diseases (Malaria) |

| Mitogen- and Stress-Activated Kinases | MSK1 | Inflammatory Diseases (Asthma) |

Development of Advanced Synthetic Methodologies for Structural Diversification

The generation of large, structurally diverse libraries of this compound analogues is crucial for establishing robust structure-activity relationships (SAR). While classical methods for pyridine and piperidine synthesis are well-established, future efforts should embrace more advanced and efficient synthetic methodologies. nih.gov

Modern organic synthesis offers a toolkit to rapidly create novel derivatives. Key areas for development include:

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecular scaffolds in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. nih.gov Applying MCRs could enable the rapid generation of highly substituted pyridine cores.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyridine or piperidine rings represents a powerful strategy to introduce new substituents without the need for pre-functionalized starting materials. This approach can shorten synthetic routes and provide access to previously inaccessible chemical space.

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for automation and scalability. Developing flow-based syntheses for the core scaffold and its subsequent diversification would accelerate the production of analogues for biological screening.

Solid-Phase Synthesis: The use of solid supports facilitates the purification process and is amenable to automated synthesis, making it ideal for creating large compound libraries. researchgate.net A solid-phase approach could involve immobilizing an aminopyridine precursor and subsequently adding the piperidinesulfonyl moiety and other points of diversity. nih.gov

Integration of Experimental and Computational Approaches in Drug Discovery Pipelines

To streamline the discovery and optimization of lead compounds based on the this compound framework, a synergistic integration of computational and experimental methods is essential. frontiersin.org This integrated approach can significantly reduce the time and cost associated with drug development by prioritizing the synthesis and testing of the most promising candidates. springernature.comnih.gov

The drug discovery pipeline can be enhanced in several ways:

Virtual Screening and Molecular Docking: When a biological target is identified, computational models of its binding site can be used to perform virtual screening of large libraries of virtual analogues. frontiersin.org Molecular docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis. This is particularly useful for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data are obtained, QSAR models can be built to correlate the chemical structures of the analogues with their biological activity. nih.gov These models can then predict the activity of unsynthesized compounds, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of binding interactions and understand the molecular basis of activity. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage. springernature.com This allows for the early deselection of candidates with unfavorable pharmacokinetic or toxicological profiles, saving significant resources.

The data generated from these computational methods must be validated through experimental testing. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for efficient lead optimization. mdpi.com

Design of Multi-Target Directed Ligands within the this compound Framework

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain infections often require therapeutic strategies that modulate multiple biological targets simultaneously. researchgate.net The design of Multi-Target Directed Ligands (MTDLs)—single molecules capable of interacting with two or more targets—has emerged as a promising approach to address such diseases. nih.gov

The this compound scaffold is well-suited for the development of MTDLs. By strategically modifying different parts of the molecule, it is possible to incorporate pharmacophoric features necessary for binding to distinct targets. For example, in the context of Alzheimer's disease, researchers have designed piperidine-based MTDLs that simultaneously inhibit cholinesterases and β-secretase 1 (BACE1). nih.govresearchgate.net

A potential MTDL strategy could involve:

Hybridization: Combining the this compound core with another known pharmacophore. For instance, linking it to a group known to inhibit amyloid-beta aggregation could yield a dual-action agent for Alzheimer's disease. researchgate.net

Scaffold Decoration: Modifying the substituents on the pyridine and piperidine rings to optimize binding at two different targets. For example, one part of the molecule could be optimized for a kinase target, while another part is tailored for a GPCR, leading to a synergistic effect in cancer therapy. mdpi.com

Table 3: Illustrative MTDL Concepts Based on the Core Scaffold

| MTDL Concept | Target 1 | Target 2 | Potential Disease Application |

|---|---|---|---|

| Kinase/Receptor Inhibitor | VEGFR-2 | 5-HT1A Receptor | Cancer (with CNS-related side effects) |

| Dual Enzyme Inhibitor | Acetylcholinesterase | BACE1 | Alzheimer's Disease |

Addressing Challenges in Pyridinesulfonamide Research and Development

Despite the promise of the pyridinesulfonamide scaffold, several challenges must be addressed to successfully translate research findings into clinical candidates. Future research must proactively tackle these potential hurdles.

Selectivity: Many pyridinesulfonamide derivatives, particularly those targeting kinases, may exhibit off-target activity due to the conserved nature of ATP binding sites. Achieving high selectivity for the desired target over closely related proteins is a major challenge that requires careful structural design and extensive biological profiling.

Drug Resistance: For applications in oncology and infectious diseases, the potential for target-based drug resistance is a significant concern. nih.gov Research should include strategies to overcome resistance, such as designing compounds that bind in a novel manner or developing MTDLs that can circumvent resistance mechanisms.

Pharmacokinetics and Bioavailability: Achieving optimal drug-like properties, including good aqueous solubility, metabolic stability, and oral bioavailability, is often a difficult balancing act with potency. mdpi.com Early and continuous assessment of ADMET properties is crucial.

Predictive Toxicology: The sulfonamide group is associated with certain idiosyncratic toxicities (e.g., hypersensitivity reactions). While common in many approved drugs, this structural alert requires careful toxicological assessment throughout the development process. mdpi.com Developing predictive in vitro and in silico models for potential liabilities will be essential.

Successfully navigating these challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, structural biology, pharmacology, and computational science.

Q & A

Q. What are the optimal synthetic routes for 5-(Piperidine-1-sulfonyl)pyridin-2-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyridine core followed by piperidine coupling. Controlled conditions (e.g., anhydrous environments, 0–5°C for sulfonylation) are critical to avoid side reactions. Purification methods such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures are recommended. Reaction progress should be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirmed by NMR (e.g., disappearance of starting material protons at δ 8.2–8.5 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H NMR (DMSO-d6) should show characteristic peaks: pyridine protons at δ 8.1–8.4 ppm and piperidine protons at δ 1.4–2.8 ppm.

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]+ at m/z 256.3 (calculated for C10H14N3O2S).

- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase; retention time ~6.2 minutes .

Q. How can researchers mitigate side reactions during sulfonylation steps?

Side reactions (e.g., over-sulfonylation) are minimized by:

- Slow addition of sulfonyl chloride at low temperatures (0–5°C).

- Using a stoichiometric excess of pyridin-2-amine (1.2 equiv) to drive the reaction.

- Quenching unreacted reagents with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

QSAR studies require:

- Descriptor Selection : LogP (lipophilicity), molar refractivity (steric effects), and electronic parameters (HOMO/LUMO energies).

- Model Validation : Use software like MOE or Schrödinger to generate regression models (e.g., r² > 0.85 for antibacterial activity prediction).

- Experimental Validation : Test synthesized derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to validate computational predictions .

Q. What computational strategies optimize reaction pathways for novel derivatives?

- Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to map energy barriers for sulfonylation and piperidine coupling.

- Reaction Path Search : Use tools like GRRM or AFIR to identify low-energy intermediates and transition states.

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can structural analogs of this compound be designed to enhance target binding affinity?

- Docking Studies : Use AutoDock Vina to screen analogs against protein targets (e.g., kinases or GPCRs). Focus on modifications to the piperidine sulfonyl group, which influences hydrogen bonding.

- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties while maintaining steric bulk.

- Pharmacophore Mapping : Identify critical interaction points (e.g., aromatic π-π stacking with pyridine) using PyMOL .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for variability in assay conditions.

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural Elucidation : Perform X-ray crystallography of compound-target complexes to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.